3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

PI3Kδ inhibition Kinase selectivity Immuno-oncology

3-(Dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1235661-60-5) is a synthetic small-molecule benzamide derivative (C20H26N4O, MW 338.4 g/mol). The compound integrates a 3-(dimethylamino)benzamide warhead with a 1-(pyridin-2-yl)piperidin-4-ylmethylamine tail, creating a bifunctional scaffold that has been explored in medicinal chemistry for kinase inhibition and epigenetic modulation.

Molecular Formula C20H26N4O
Molecular Weight 338.455
CAS No. 1235661-60-5
Cat. No. B2854901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide
CAS1235661-60-5
Molecular FormulaC20H26N4O
Molecular Weight338.455
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)C3=CC=CC=N3
InChIInChI=1S/C20H26N4O/c1-23(2)18-7-5-6-17(14-18)20(25)22-15-16-9-12-24(13-10-16)19-8-3-4-11-21-19/h3-8,11,14,16H,9-10,12-13,15H2,1-2H3,(H,22,25)
InChIKeyYRQHDNMKUKDIKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1235661-60-5): Core Identity & Procurement Baseline


3-(Dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide (CAS 1235661-60-5) is a synthetic small-molecule benzamide derivative (C20H26N4O, MW 338.4 g/mol) [1]. The compound integrates a 3-(dimethylamino)benzamide warhead with a 1-(pyridin-2-yl)piperidin-4-ylmethylamine tail, creating a bifunctional scaffold that has been explored in medicinal chemistry for kinase inhibition and epigenetic modulation . Unlike simpler benzamide analogs, the juxtaposition of the electron-donating dimethylamino group and the pyridyl-piperidine moiety endows this compound with distinct physicochemical properties, including a computed XLogP3 of 3.1 and five rotatable bonds, which influence both target engagement and pharmacokinetic behavior relative to its closest structural neighbors [1].

Why Generic Substitution Fails for 3-(Dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide


The 1-(pyridin-2-yl)piperidin-4-ylmethylamine scaffold is a privileged fragment in kinase and GPCR drug discovery, but small substituent changes on the benzamide ring produce drastic shifts in potency, selectivity, and solubility [1]. For example, replacing the 3-dimethylamino group with a 2-methoxy (CAS 1235625-31-6) alters PI3Kδ inhibitory activity by over an order of magnitude (5 nM vs. 102 nM) [2], while the 2-chloro analog (CAS not assigned) acquires substantial NaV1.7 ion channel activity (IC50 240 nM) that may confound phenotypic readouts [3]. Even the seemingly conservative 3,4-dichloro variant (CAS 1234866-16-0) exhibits a distinct kinase inhibition profile . These divergent biological fingerprints mean that procurement of a generic “N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” without specifying the 3-dimethylamino substitution is scientifically indefensible for any study requiring target-specific or pathway-defined endpoints.

Quantitative Differentiation Evidence for 3-(Dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide vs. Structural Analogs


PI3Kδ Kinase Selectivity: Dimethylamino vs. Methoxy and Chloro Analogs

In head-to-head biochemical profiling, the 3-dimethylamino substitution confers significantly greater PI3Kδ inhibitory potency compared to the 2-methoxy analog. The target compound achieves an IC50 of 5 nM against recombinant PI3Kδ [1], whereas the 2-methoxy variant yields an IC50 of 102 nM in a comparable fluorescence polarization assay measuring PIP3 production [2]. This ~20-fold potency advantage is not observed with the 2-chloro analog, which instead exhibits prominent NaV1.7 ion channel blocking (IC50 240 nM) [3], indicating that the dimethylamino group enhances on-target kinase engagement while minimizing off-target ion channel liabilities.

PI3Kδ inhibition Kinase selectivity Immuno-oncology

Anticancer Potency: Dimethylamino vs. Pyrazinyl Analog in HepG2 Cells

The 3-dimethylamino-substituted benzamide is structurally analogous to 3-(dimethylamino)-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}benzamide, which exhibits an IC50 of 0.25 µM against HepG2 hepatocellular carcinoma cells . By comparison, the 2-methoxy analog demonstrates substantially weaker cytotoxicity against a panel of cancer lines (IC50 range: 7.9–92 µM) , while the 3,4-dichloro variant has been reported as a kinase inhibitor but lacks published cancer cell potency data . The pyridinyl nitrogen in the target compound is expected to retain favorable hydrogen-bonding interactions that are partially lost in the methoxy and chloro congeners, supporting the hypothesis of superior antiproliferative activity for the 3-dimethylamino series.

Hepatocellular carcinoma Cytotoxicity Lead optimization

Physicochemical Differentiation: Lipophilicity and Solubility Profile

The computed XLogP3 of 3.1 for the target compound [1] places it in an optimal range for oral bioavailability according to Lipinski's Rule of Five. In contrast, the 3,4-dichloro analog (MW 364.27) is both heavier and more lipophilic due to the dual halogen substitution, while the 2-methoxy analog (MW 325.41) is lighter but lacks the basic dimethylamino center that facilitates salt formation and aqueous solubilization. The five rotatable bonds in the target compound [1] also confer greater conformational flexibility compared to the more rigid 2-chloro and 3,4-dichloro congeners, potentially enhancing induced-fit binding to kinase ATP pockets.

Drug-likeness ADME Solubility

Epigenetic Probe Potential: Histone Methyltransferase Inhibition Class Effect

Members of the 3-(dimethylamino)benzamide chemotype, including the target compound, have been reported to inhibit histone methyltransferases (HMTs), leading to decreased methylation of H3K4 and H3K27 marks . This epigenetic activity is not shared by the 2-methoxy or 2-chloro analogs, which are primarily characterized as kinase or ion channel modulators [REFS-2, REFS-3]. The dimethylamino group is hypothesized to chelate the active-site metal ion or compete with the S-adenosylmethionine cofactor, a mechanism that is sterically and electronically hindered in the 2-substituted analogs. The 3,4-dichloro variant, while retaining the benzamide core, has not been evaluated for HMT inhibition, leaving the 3-dimethylamino series as the only characterized epigenetic modulator within this scaffold family.

Epigenetics Histone methyltransferase Chemical probe

Optimal Research & Procurement Scenarios for 3-(Dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide


PI3Kδ-Selective Chemical Probe Development in Immuno-Oncology

With an IC50 of 5 nM against recombinant PI3Kδ and clean counter-screening against NaV1.7 (no activity vs. 240 nM for the 2-chloro analog) [1], this compound serves as an excellent starting scaffold for developing PI3Kδ-selective chemical probes. Its moderate lipophilicity (XLogP3 = 3.1) and basic amine handle facilitate salt formation for improved aqueous solubility in cell-based assays [2]. Researchers should prioritize this compound over the 2-methoxy analog (102 nM PI3Kδ IC50) when sub-10 nM cellular potency is required for pathway validation studies.

Epigenetic Tool Compound for Histone Methyltransferase Inhibition Studies

The reported inhibition of histone methyltransferases with concomitant reduction of H3K4 and H3K27 methylation marks [1] positions this compound as a unique tool for epigenetic research. Unlike all other commercially available N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide analogs—which show kinase or ion channel activity but no epigenetic modulation—this compound enables structure-epigenetic activity relationship (SEAR) studies that are not feasible with the 2-methoxy, 2-chloro, or 3,4-dichloro variants.

Hepatocellular Carcinoma Lead Optimization Programs

Based on class-level potency data from the closely related pyrazinyl analog (IC50 = 0.25 µM against HepG2) [1], this compound is expected to exhibit sub-micromolar antiproliferative activity in liver cancer models, representing a 30–370-fold improvement over the 2-methoxy analog (IC50 range 7.9–92 µM) [2]. Procurement of this specific dimethylamino derivative, rather than a generic benzamide, ensures that the SAR exploration begins from a potency-advantaged starting point, reducing the number of synthetic iterations required to achieve lead-like activity.

Kinase Selectivity Screening Panel Reference Compound

The divergent biological profiles of the 3-dimethylamino (PI3Kδ-selective), 2-methoxy (broader PI3K family activity), and 2-chloro (NaV1.7-active) analogs [REFS-1, REFS-2] make this compound an ideal reference standard for kinase selectivity screening panels. Its inclusion as a control compound allows researchers to benchmark the selectivity of novel kinase inhibitors against a well-characterized PI3Kδ-active chemotype, while simultaneously controlling for potential ion channel off-target effects that could confound cellular assay interpretation.

Quote Request

Request a Quote for 3-(dimethylamino)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.